N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-14-6-5-13(11-15(14)27-2)18-22-21-16-7-8-17(23-24(16)18)28-10-9-20-19(25)12-3-4-12/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPQPYZZOVNHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide is a complex organic compound that has gained attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H25N5O3
- Molar Mass : 393.46 g/mol
The compound features a triazolo-pyridazine core integrated with a dimethoxyphenyl group and a cyclopropanecarboxamide moiety. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : Compounds with similar structural features demonstrated moderate to significant antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Candida albicans | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological pathways:
- Cholinesterase Inhibition : A related compound showed promising inhibition of butyrylcholinesterase (BChE), with an IC50 value of 46.42 µM . This suggests potential applications in treating conditions like Alzheimer's disease.
The mechanism through which this compound exerts its effects may involve:
- Receptor Modulation : The triazolopyridazine core may interact with specific receptors or enzymes, modulating their activity.
- Hydrophobic Interactions : The dimethoxyphenyl group enhances binding affinity to target sites through hydrophobic interactions.
- Stability and Solubility : The overall structure contributes to the compound's solubility in biological systems, facilitating its bioavailability.
Study on Anticancer Properties
A study investigating the anticancer potential of structurally related compounds revealed that they induced apoptosis in cancer cell lines by activating caspase pathways. The findings suggested that modifications in the molecular structure could enhance efficacy against specific cancer types.
Neuroprotective Effects
Another study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration. These compounds were found to reduce oxidative stress markers and improve cognitive function in animal models.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The triazolo-pyridazine core distinguishes this compound from analogs with alternative heterocycles. For example:
- Triazolo vs. Imidazo Systems: Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () exhibit imidazo-pyridine cores, which lack the pyridazine ring’s nitrogen-rich structure. This difference may alter electron distribution and binding affinity in biological targets.
- Pyridazine vs.
Substituent Effects
- Methoxy vs. Nitro Groups : The 3,4-dimethoxyphenyl group contrasts with nitro-substituted aryl rings (e.g., nitroimidazole derivatives in ). Nitro groups are associated with antimycobacterial activity but may introduce toxicity, whereas methoxy groups improve solubility and reduce oxidative stress .
- Amide Side Chains : The cyclopropanecarboxamide side chain differs from pesticide-related amides like N-(3,4-dichlorophenyl)propanamide (propanil, ). Chlorinated aryl groups in pesticides enhance hydrophobicity for membrane penetration, while the cyclopropane here may optimize steric effects for target selectivity.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Activity
Methodological Considerations in Similarity Assessment
As noted in , structural similarity metrics (e.g., Tanimoto coefficients, fingerprint-based methods) prioritize core scaffolds and functional groups. The target compound’s triazolo-pyridazine core and methoxy/amide substituents would classify it as distinct from nitroheterocycles or chlorinated amides, underscoring the need for context-dependent similarity criteria in virtual screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
